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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

An In-depth Technical Guide on the Target Modulation of BPR1K871 in Cancer Cells

Introduction

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant
therapeutic potential in the treatment of acute myeloid leukemia (AML) and various solid
tumors.[1][2][3] Developed through rational drug design, BPR1K871 exhibits a dual inhibitory
mechanism, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases A and B
(AURKA/B), both of which are crucial regulators of cell proliferation and survival in cancer.[2][4]
This technical guide provides a comprehensive overview of the molecular targets of
BPR1K871, its mechanism of action in cancer cells, supporting quantitative data, and detailed
experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition of FLT3
and Aurora Kinases

BPR1K871 functions as a multi-targeted agent, a strategy that can offer therapeutic benefits
over single-target inhibitors.[1][5] Its primary efficacy stems from the simultaneous inhibition of
two distinct and critical families of kinases implicated in cancer progression.

1. FLT3 Inhibition: The FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that
plays a vital role in the proliferation, survival, and differentiation of hematopoietic stem cells.[4]
Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are found in
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approximately 20-25% of AML patients and are associated with a poor prognosis.[5] These
mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth.
BPR1K871 directly inhibits the phosphorylation of FLT3, thereby blocking its downstream
signaling pathways and suppressing the proliferation of FLT3-ITD positive AML cells.[1][5]

2. Aurora Kinase Inhibition: Aurora kinases (AURKA, AURKB, and AURKC) are a family of
serine/threonine kinases that are essential for the regulation of mitosis.[4] Overexpression of
Aurora kinases, particularly AURKA, is common in many cancers and is linked to chromosomal
instability and tumorigenesis.[5] By inhibiting AURKA and AURKB, BPR1K871 disrupts the
mitotic process, leading to cell cycle arrest, formation of polyploid cells, and ultimately,
apoptosis.[6]

The dual inhibition of both FLT3-dependent and independent pathways is believed to be more
beneficial for AML patients and may help overcome acquired resistance to selective FLT3
inhibitors.[5]

Signaling Pathway and Mechanism of Action of
BPR1K871

The following diagram illustrates the key signaling pathways targeted by BPR1K871.
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BPR1K871 inhibits FLT3 and Aurora A phosphorylation, blocking downstream pro-survival and mitotic pathways, leading to cell cycle arrest and apoptosis.
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Workflow for the development of BPR1K871.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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